N-(4-cyclopentyloxyphenyl)acetamide
Description
N-(4-cyclopentyloxyphenyl)acetamide is an acetamide derivative characterized by a cyclopentyloxy substituent at the para position of the phenyl ring. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to smaller substituents like methoxy or hydroxy groups .
Properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSQBIPROMMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentyloxyphenyl)acetamide typically involves the reaction of 4-cyclopentyloxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-cyclopentyloxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopentyloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield N-(4-cyclopentyloxy-3-nitrophenyl)acetamide.
Scientific Research Applications
N-(4-cyclopentyloxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyclopentyloxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between N-(4-cyclopentyloxyphenyl)acetamide and related compounds:
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclopentyloxy group in this compound likely increases lipophilicity (logP ~2.5–3.0, estimated) compared to smaller substituents like ethoxy (logP ~1.5) or methoxy (logP ~1.2). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Paracetamol, with a polar hydroxy group, exhibits high solubility (~5 mg/mL) and rapid systemic absorption .
Biological Activity Trends: Bulky substituents (e.g., phenoxy-triazole in ) are associated with receptor-specific interactions, such as auxin-like activity in plants . The cyclopentyloxy group may similarly target sterically tolerant enzymes or receptors.
Synthetic and Analytical Relevance :
- N-(4-ethoxyphenyl)acetamide is utilized in analytical chemistry (GC/MS), underscoring the utility of ethoxy-substituted acetamides in method development .
- Crystallographic data for N-(4-methoxyphenyl)acetamide confirm the planar amide structure, which is critical for molecular packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
